molecular formula C34H61N3O9 B126426 (2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R,3R,4R,5R)-3,5-dihydroxy-2,4-dimethyloctadecanoyl]amino]-3,3-dimethylpent-4-enoyl]amino]-3-hydroxybutanoyl]amino]-3-oxopropanoic acid CAS No. 147334-89-2

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R,3R,4R,5R)-3,5-dihydroxy-2,4-dimethyloctadecanoyl]amino]-3,3-dimethylpent-4-enoyl]amino]-3-hydroxybutanoyl]amino]-3-oxopropanoic acid

Cat. No. B126426
CAS RN: 147334-89-2
M. Wt: 655.9 g/mol
InChI Key: HIRFPWCSYAMYPE-UXNIWNHASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R,3R,4R,5R)-3,5-dihydroxy-2,4-dimethyloctadecanoyl]amino]-3,3-dimethylpent-4-enoyl]amino]-3-hydroxybutanoyl]amino]-3-oxopropanoic acid is a natural product found in Penicillium with data available.

Scientific Research Applications

Synthesis and Structural Studies

  • Facile Synthesis : The amino acids (2S,3R)-3-amino-2-hydroxy-5-methyl-hexanoic acid and (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid are prepared from (4R,5R)-5-allyl-4-methoxy-2-oxazolidinone, a chiral synthon, highlighting the compound's role in synthesizing complex amino acids (Ishibuchi, Nagatani, Ishizuka, & Kunieda, 1992).

  • Efficient Synthesis of (2S, 3R)-2,4-Dimethyl-1,3-Pentanediol : Demonstrating the compound's utility in stereoselective reactions and metal-catalyzed processes, contributing to advancements in organic synthesis (Abiko, 2003).

  • Synthesis of Enantiopure α,α-Dialkyl α-Amino Acids : Illustrating the compound's role in generating enantiopure amino acids, essential for peptide synthesis and pharmaceutical research (Rojas‐Lima, Álvarez‐Hernández, Tellez-Zenteno, & López-Ruiz, 2005).

  • Preparation of Optically Active Amino Acids : Demonstrating its application in producing optically active forms of amino acids, crucial for stereochemistry studies in organic and medicinal chemistry (Shiraiwa, Saijoh, Suzuki, Yoshida, Nishimura, & Nagasawa, 2003).

Applications in Drug Synthesis and Design

  • Renin Inhibitors Synthesis : The compound is utilized in the synthesis of renin inhibitory peptides, showcasing its potential in developing hypertension treatments (Thaisrivongs, Pals, Kroll, Turner, & Han, 1987).

  • Peptide Synthesis for Bone Collagen Cross-Link Studies : Its application in synthesizing amino acid derivatives used in the total synthesis of bone collagen cross-link, indicating its importance in biochemical and pharmacological research (Marin, Didierjean, Aubry, Briand, & Guichard, 2002).

  • Enantioselective Synthesis in Drug Development : Utilized for the enantioselective synthesis of unusual amino acids, critical in the design and development of new drugs (Dharanipragada, VanHulle, Bannister, Bear, Kennedy, & Hruby, 1992).

  • Synthesis of Antifungal Peptides : Aiding in the synthesis of antifungal tripeptides, highlighting its role in antimicrobial research and development (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

properties

CAS RN

147334-89-2

Product Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R,3R,4R,5R)-3,5-dihydroxy-2,4-dimethyloctadecanoyl]amino]-3,3-dimethylpent-4-enoyl]amino]-3-hydroxybutanoyl]amino]-3-oxopropanoic acid

Molecular Formula

C34H61N3O9

Molecular Weight

655.9 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R,3R,4R,5R)-3,5-dihydroxy-2,4-dimethyloctadecanoyl]amino]-3,3-dimethylpent-4-enoyl]amino]-3-hydroxybutanoyl]amino]-3-oxopropanoic acid

InChI

InChI=1S/C34H61N3O9/c1-8-10-11-12-13-14-15-16-17-18-19-20-26(40)22(3)28(41)23(4)30(42)37-29(34(6,7)9-2)32(44)36-27(24(5)39)31(43)35-25(21-38)33(45)46/h9,21-29,39-41H,2,8,10-20H2,1,3-7H3,(H,35,43)(H,36,44)(H,37,42)(H,45,46)/t22-,23-,24-,25+,26-,27+,28-,29-/m1/s1

InChI Key

HIRFPWCSYAMYPE-UXNIWNHASA-N

Isomeric SMILES

CCCCCCCCCCCCC[C@H]([C@@H](C)[C@H]([C@@H](C)C(=O)N[C@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C=O)C(=O)O)C(C)(C)C=C)O)O

SMILES

CCCCCCCCCCCCCC(C(C)C(C(C)C(=O)NC(C(=O)NC(C(C)O)C(=O)NC(C=O)C(=O)O)C(C)(C)C=C)O)O

Canonical SMILES

CCCCCCCCCCCCCC(C(C)C(C(C)C(=O)NC(C(=O)NC(C(C)O)C(=O)NC(C=O)C(=O)O)C(C)(C)C=C)O)O

Other CAS RN

147334-89-2

synonyms

stevastelin B

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.